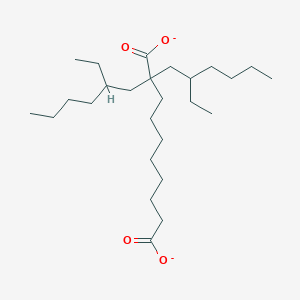

2,2-Bis(2-ethylhexyl)decanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(2-ethylhexyl) sebacate: It is primarily used in the formation of thin plasticized polyvinyl chloride (PVC) based membranes . This compound is a diester of sebacic acid and 2-ethylhexanol, and it is widely used in various industrial applications due to its excellent plasticizing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-ethylhexyl) sebacate is synthesized by esterifying 2-ethylhexanol with sebacic acid in the presence of an acid catalyst . The reaction can be carried out under subcritical and near-critical conditions without the addition of external catalysts . The equilibrium conversion is achieved within an hour even at lower temperatures of around 523 K .

Industrial Production Methods: The industrial production of bis(2-ethylhexyl) sebacate involves the esterification of sebacic acid with 2-ethylhexanol using an acid catalyst. The process is optimized to achieve high conversion rates and purity levels, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Bis(2-ethylhexyl) sebacate, being an ester, undergoes several types of chemical reactions:

Hydrolysis: It hydrolyzes under acidic or basic conditions to form sebacic acid and 2-ethylhexanol.

Substitution: Esters can react with acids to liberate heat along with alcohols and acids.

Common Reagents and Conditions:

Acids: Used in hydrolysis and substitution reactions.

Bases: Used in hydrolysis reactions.

Oxidizing Agents: Used in oxidation reactions.

Major Products Formed:

Sebacic Acid: Formed during hydrolysis.

2-Ethylhexanol: Formed during hydrolysis.

Scientific Research Applications

Bis(2-ethylhexyl) sebacate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which bis(2-ethylhexyl) sebacate exerts its effects is primarily through its plasticizing properties. It interacts with cationic compounds due to its two ester groups, which enhance the flexibility and durability of PVC-based membranes . In ion-selective sensors, it optimizes the combination of ion-exchangers and plasticizers to improve sensor responsiveness and durability .

Comparison with Similar Compounds

- Bis(2-ethylhexyl) adipate

- Diisodecyl adipate

- Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate

- Dioctyl sebacate

Comparison: Bis(2-ethylhexyl) sebacate is unique due to its excellent plasticizing properties and its ability to form thin, flexible membranes. Compared to bis(2-ethylhexyl) adipate and diisodecyl adipate, it offers better performance in terms of flexibility and durability . Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, on the other hand, is more specialized for applications requiring high thermal stability .

Properties

Molecular Formula |

C26H48O4-2 |

|---|---|

Molecular Weight |

424.7 g/mol |

IUPAC Name |

2,2-bis(2-ethylhexyl)decanedioate |

InChI |

InChI=1S/C26H50O4/c1-5-9-16-22(7-3)20-26(25(29)30,21-23(8-4)17-10-6-2)19-15-13-11-12-14-18-24(27)28/h22-23H,5-21H2,1-4H3,(H,27,28)(H,29,30)/p-2 |

InChI Key |

BJZNEZSUNWJHQQ-UHFFFAOYSA-L |

Canonical SMILES |

CCCCC(CC)CC(CCCCCCCC(=O)[O-])(CC(CC)CCCC)C(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B14119039.png)

![Tert-butyl 1-(2-bromophenyl)-6-fluoro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate](/img/structure/B14119059.png)

![tert-butyl 9-bromo-2,3-dihydro-5-(2-hydroxyethyl)benzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B14119063.png)

![N-[(4-butoxy-3-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14119096.png)

![(5E)-6-methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-ol](/img/structure/B14119113.png)